molecular formula C25H21F3N4O2 B2572787 [3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone CAS No. 477713-85-2

[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone

Cat. No.: B2572787
CAS No.: 477713-85-2
M. Wt: 466.464
InChI Key: IAIZOWWHINVHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted with a 3-(trifluoromethyl)phenyl group at the 1-position and a 4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl group at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethoxy-linked pyridinylamino moiety may improve solubility and target binding via hydrogen bonding .

Properties

IUPAC Name

[3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F3N4O2/c1-31(23-7-2-3-13-29-23)15-16-34-21-10-8-18(9-11-21)22-12-14-32(30-22)24(33)19-5-4-6-20(17-19)25(26,27)28/h2-14,17H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIZOWWHINVHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)C2=NN(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone, with the molecular formula C25H21F3N4O2C_{25}H_{21}F_3N_4O_2 and CAS number 477713-85-2, belongs to a class of pyrazole derivatives known for their diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.

  • Molecular Weight : 466.45 g/mol
  • Structure : The compound features a pyrazole core, which is a common scaffold in medicinal chemistry due to its versatile biological properties.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that substituted pyrazoles can act as effective inhibitors of various tumor cell lines. For instance, compounds similar in structure to this compound have shown potent activity against human cervical (HeLa), colon adenocarcinoma (Caco-2), and breast cancer cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AHeLa15
Compound BCaco-212
[3-(4-{...}]MCF-710

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles has been well documented. Studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), thereby reducing inflammation in vitro and in vivo .

Case Study : A recent investigation into a series of pyrazole derivatives showed that they significantly reduced inflammation markers in animal models, suggesting their potential as therapeutic agents for inflammatory diseases.

3. Antimicrobial Activity

Pyrazole derivatives are also recognized for their antimicrobial properties. The compound has been tested against various bacterial strains, showing promising antibacterial effects. For example, it exhibited activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli32
S. aureus16
P. aeruginosa64

The biological activities of pyrazole derivatives are often attributed to their ability to interact with various molecular targets:

  • Enzyme Inhibition : Many pyrazoles inhibit key enzymes involved in cell proliferation and inflammation.
  • Receptor Binding : Some compounds bind to estrogen receptors or other signaling pathways that regulate cell growth and apoptosis.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of pyrazole derivatives in combating drug-resistant bacteria. For instance, compounds similar to [3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone have shown promising results against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial growth .

Cancer Therapeutics

The compound's structure suggests potential as an anticancer agent. Pyrazole derivatives have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. Research indicates that modifications to the pyrazole scaffold can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of certain enzymes, particularly those involved in inflammatory pathways. Its ability to modulate enzyme activity could lead to new treatments for inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by Alnufaie et al. focused on synthesizing various pyrazole derivatives and testing their antimicrobial efficacy against methicillin-resistant Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than traditional antibiotics .

Case Study 2: Anticancer Properties

In a study published in MDPI, researchers explored a series of pyrazolo[1,5-a]pyrimidine compounds for their anticancer properties. The findings suggested that compounds with similar structural motifs to this compound demonstrated effective inhibition of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Biological Activity Reference
[3-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone Pyrazole - 3-(Trifluoromethyl)phenyl
- 4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl
~447.4 (estimated) Hypothesized kinase inhibition or apoptosis induction (based on analogs)
{4-[6-(3-Methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}[3-(trifluoromethyl)phenyl]methanone Pyrazole-Pyridazine-Piperazine - 3-(Trifluoromethyl)phenyl
- Piperazinyl group
~464.3 (estimated) Likely improved solubility due to piperazine; potential CNS activity (structural inference)
1-(4-Chloro-2-(3-Methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone Pyrazole - 4-Chloro-2-(3-methylpyrazole)phenyl
- Trifluoroethanone
~318.7 Anticancer or antimicrobial activity (common in trifluoromethyl-pyrazole derivatives)
3-(4-Chlorophenyl)-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl](3-pyridyl)methanone Dihydropyrazole - 4-Chlorophenyl
- 3-Pyridyl
~353.8 Antidepressant or antitumor activity (pyrazoline derivatives)
Coumarin Derivatives (e.g., Compound 5 in ) Coumarin-Benzopyranone - Dimethylamino/pyrrolidinyl/diethylamino-ethoxy groups ~400–450 (estimated) Apoptosis induction in A549 lung cancer cells via Bax/Bcl-2 modulation
1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-[3-(2,4-dimethyl-thiazol-5-yl)-1-(4-fluoro-phenyl)-1H-pyrazol-4-yl]-propenone Pyrazole-Propenone - Thiazolyl
- Fluoro-phenyl
~506.0 Anticancer activity (chalcone-pyrazole hybrids)

Key Structural and Functional Insights

Trifluoromethyl vs. Halogen Substituents

  • The target compound’s 3-(trifluoromethyl)phenyl group increases electron-withdrawing effects and lipophilicity compared to chlorophenyl () or fluorophenyl () groups. This may enhance membrane permeability and target binding in hydrophobic pockets .
  • Halogenated analogs (e.g., ) often exhibit improved metabolic stability but reduced solubility compared to trifluoromethyl derivatives .

Ethoxy-Amino Linkers vs. Piperazine/Thiazole Moieties The ethoxy-linked methylpyridinylamino group in the target compound balances solubility (via pyridine’s polarity) and target engagement (via hydrogen bonding). Coumarin derivatives () with amino-ethoxy groups demonstrate apoptosis induction, suggesting the target compound’s ethoxy-pyridinylamino chain may confer similar bioactivity .

Propenone-linked pyrazoles () show extended conjugation, which may enhance UV absorption and redox activity compared to methanone-linked analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.